(25r)-Spirosta-1,4-dien-3-one

Catalog No.
S12770639
CAS No.
M.F
C27H38O3
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(25r)-Spirosta-1,4-dien-3-one

Product Name

(25r)-Spirosta-1,4-dien-3-one

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3

InChI Key

QEGQIJLALWETNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1

(25R)-Spirosta-1,4-dien-3-one is a steroidal sapogenin belonging to the spirostane family of compounds. With the molecular formula C27H38O3C_{27}H_{38}O_{3} and a molar mass of 410.59 g/mol, this compound is characterized by a unique spiro structure that contributes to its biological activity and chemical properties. It is also known by its synonym, 1-Dehydrodiosgenone, and has a CAS number of 2137-22-6. The compound is derived from various plant sources and exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of (25R)-Spirosta-1,4-dien-3-one can be attributed to its double bonds and functional groups. It can undergo typical reactions associated with steroidal compounds, including:

  • Hydrogenation: Addition of hydrogen across double bonds to form saturated derivatives.
  • Oxidation: Conversion of alcohols to ketones or aldehydes, which can modify its biological activity.
  • Esterification: Reaction with acids to form esters, potentially enhancing solubility and bioavailability.

These reactions are crucial for the synthesis of analogs and derivatives that may exhibit enhanced therapeutic properties .

(25R)-Spirosta-1,4-dien-3-one exhibits notable biological activities, including:

  • Anti-inflammatory Effects: It has been shown to inhibit neutrophil superoxide anion production and histamine release from mast cells, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Properties: Some studies indicate that it may possess antimicrobial effects against certain pathogens.
  • Antiprotozoal Activity: Isolated from plants like Asparagus africanus, it has demonstrated antiprotozoal properties, further expanding its therapeutic potential .

The synthesis of (25R)-Spirosta-1,4-dien-3-one can be achieved through several methods:

  • Extraction from Natural Sources: The compound can be isolated from plant materials known for their steroidal sapogenins.
  • Chemical Synthesis: Laboratory syntheses often involve multi-step organic reactions starting from simpler steroid precursors.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert sterols into spirostane derivatives.

These methods allow for both the isolation of naturally occurring compounds and the creation of synthetic analogs for research purposes .

(25R)-Spirosta-1,4-dien-3-one has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: Its health benefits may allow it to be used in dietary supplements aimed at reducing inflammation or boosting immune function.
  • Cosmetics: The compound's bioactive properties could be harnessed in skincare formulations targeting inflammation or skin infections .

Interaction studies involving (25R)-Spirosta-1,4-dien-3-one focus on its effects on biological systems:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Signaling Pathways: Studies have shown it can modulate signaling pathways related to inflammation and immune response.

These interactions are crucial for understanding how (25R)-Spirosta-1,4-dien-3-one can be utilized therapeutically and its potential side effects .

Several compounds share structural similarities with (25R)-Spirosta-1,4-dien-3-one. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
(25R)-Spirost-4-en-3,12-dione6875-60-1C27H38O4Exhibits anti-inflammatory effects similar to (25R)-Spirosta-1,4-dien-3-one.
Muzanzagenin10836928C27H38O5Isolated from Asparagus africanus, shows antiprotozoal activity.
Diosgenin512-04-9C27H44O3A precursor in steroid synthesis with similar sapogenin structure.

Uniqueness

What sets (25R)-Spirosta-1,4-dien-3-one apart from these similar compounds is its specific inhibitory action on neutrophil superoxide production and histamine release, which may provide unique therapeutic benefits not fully replicated by its analogs .

The biosynthetic pathway of (25R)-spirosta-1,4-dien-3-one, commonly known as 1-dehydrodiosgenone, represents a sophisticated enzymatic cascade within plant secondary metabolism [4]. This spirostane compound emerges through the coordinated action of cytochrome P450 enzymes that have evolved independently in distantly related plant species, demonstrating convergent evolutionary adaptation [4].

The biosynthetic route originates from cholesterol as the primary precursor molecule, following the general pathway common to all major phytosterols and sapogenins up to the formation of cycloartenol [3]. This pathway diverges from cholesterol biosynthesis at a critical branch point, where specialized plant enzymes direct the synthesis toward spirostane structures [3]. The conversion involves multiple cytochrome P450-mediated oxidative steps that progressively modify the steroid backbone to introduce the characteristic spiroketal moiety [4].

Recent investigations have identified pairs of cytochrome P450 enzymes in himalayan paris (Paris polyphylla) and fenugreek (Trigonella foenum-graecum) that catalyze the oxidative 5,6-spiroketalization of cholesterol to produce diosgenin [4]. These enzymes exhibit remarkable substrate specificity and stereoselectivity, ensuring the formation of the correct (25R) configuration at the spiroketal center [4]. The evolutionary origins of these P450 enzymes trace back to conserved phytohormone metabolism pathways, indicating that plants have repurposed existing enzymatic machinery for specialized secondary metabolite production [4].

The natural occurrence of spirostane saponins varies significantly among plant families, with primary distribution in monocotyledonous species including Dioscoreaceae, Melanthiaceae, Smilacaceae, and Asparagaceae families [6]. The biosynthetic capacity for these compounds appears to correlate with specific environmental adaptations, suggesting that spirostane production confers selective advantages under particular ecological pressures [6].

Plant FamilyPrimary SpeciesTissue DistributionSaponin Content
DioscoreaceaeDioscorea zingiberensisUnderground rhizomes2.5-4.2%
MelanthiaceaeParis polyphyllaRhizomes and roots1.8-3.6%
SmilacaceaeSmilax officinalisRoot systems1.2-2.8%
AsparagaceaeAsparagus racemosusTuberous roots0.9-2.1%

Chemical Synthesis from Diosgenin Precursors

The chemical synthesis of (25R)-spirosta-1,4-dien-3-one from diosgenin represents one of the most established synthetic routes to this valuable steroid intermediate [2]. The transformation typically employs oxidative dehydrogenation methodologies that selectively introduce the 1,4-diene system into the A-ring of the steroid nucleus while preserving the integrity of the spiroketal functionality [2].

The classical approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as the primary oxidizing agent for the conversion of diosgenin to 1-dehydrodiosgenone [2]. This reagent demonstrates exceptional selectivity for the formation of the conjugated diene system through a hydride transfer mechanism [45]. The reaction proceeds through initial complexation of the quinone with the steroid substrate, followed by sequential hydride abstractions from the C-1 and C-2 positions to generate the desired α,β-unsaturated ketone [45].

Alternative synthetic strategies have emerged that employ metal-catalyzed oxidation systems for improved yields and reaction selectivity [10]. These approaches often incorporate palladium or rhodium catalysts in combination with suitable oxidants to achieve controlled dehydrogenation under milder reaction conditions [10]. The use of transition metal catalysis allows for enhanced substrate tolerance and reduced formation of overoxidized byproducts [10].

Recent developments in synthetic methodology have focused on environmentally benign approaches that minimize the use of toxic reagents [10]. One-pot reaction sequences have been developed that combine multiple transformations, including ester group modifications, oxidation reactions, and heterocycle formation, to access diversified spirostane derivatives directly from diosgenin [10].

Synthetic MethodYield (%)Reaction TimeTemperature (°C)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone oxidation78-856-12 hours60-80
Palladium-catalyzed dehydrogenation82-914-8 hours40-60
Rhodium-catalyzed oxidation85-923-6 hours50-70
Microwave-assisted synthesis88-941-2 hours80-100

Oxidation State Manipulation Strategies

The manipulation of oxidation states within the spirosta-1,4-dien-3-one framework involves sophisticated chemical transformations that target specific positions on the steroid backbone [13]. These strategies enable the preparation of diverse derivatives with modified electronic and steric properties for structure-activity relationship studies [13].

Selective oxidation of the 3-ketone functionality can be achieved through various methodologies, including the use of bismuth-based reagents that demonstrate exceptional chemoselectivity [13]. Bismuth trioxide in refluxing acetic acid provides an efficient method for the oxidation of α-hydroxyketone moieties to the corresponding diketones, while leaving other functional groups unaffected [13]. The true oxidizing species is believed to be bismuth triacetate, formed in situ under the reaction conditions [13].

Epoxidation reactions represent another important class of oxidation state manipulations, particularly for the introduction of oxygen functionality at the 5,6-position of the steroid nucleus [2]. The treatment of spirosta-1,4-dien-3-one derivatives with meta-chloroperoxybenzoic acid in chloroform yields stereoselective epoxide formation, with the reagent approaching from the less hindered α-face of the steroid [2]. The stereochemical outcome is influenced by steric interactions between the oxidizing agent and the axial methyl group at C-19 [2].

Hypervalent iodine reagents have emerged as valuable tools for oxidative transformations within the spirostane series [12]. These reagents enable the formation of spiroiminal and spiroaminal structures through carbon-hydrogen bond activation mechanisms [12]. The reaction proceeds through aminyl radical cyclization pathways that demonstrate remarkable selectivity for the formation of five-membered spirocyclic systems [12].

Oxidation MethodTarget PositionSelectivityTypical Yield (%)
Bismuth trioxideC-2 α-hydroxyketone>95:575-88
meta-Chloroperoxybenzoic acidC-5,6 alkene>90:10 α82-91
Hypervalent iodineC-H activationRegioselective78-85
Osmium tetroxideAlkene dihydroxylationsyn-Addition70-82

Stereoselective Functionalization Approaches

Stereoselective functionalization of (25R)-spirosta-1,4-dien-3-one relies on the inherent facial selectivity of the steroid nucleus and the strategic use of chiral auxiliaries or catalysts [37]. The α-face of the steroid typically exhibits greater reactivity due to reduced steric hindrance compared to the β-face, which is shielded by the angular methyl groups [37].

The introduction of hydroxyl groups at specific positions can be achieved through stereoselective reduction protocols [37]. Sodium borohydride reduction of ketone functionalities consistently delivers products with β-configuration at the newly formed stereocenter due to preferential hydride delivery from the less hindered α-face [37]. This stereochemical outcome has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [37].

Asymmetric catalysis has been employed for the development of enantioselective transformations within the spirostane framework [20]. Organocatalytic methodologies utilizing chiral phosphoric acids have demonstrated the ability to control both regio- and stereoselectivity in spiroketal formation reactions [40]. These catalysts operate through hydrogen bonding interactions that preorganize the substrate in a specific conformation, leading to predictable stereochemical outcomes [40].

The construction of spirocyclic systems through cascade reactions represents an advanced approach to stereoselective functionalization [20]. These transformations typically involve multiple bond-forming events that occur in a sequential manner, generating complex molecular architectures with high levels of stereocontrol [20]. The use of chiral organocatalysts in these cascade processes has enabled the preparation of spirocyclic compounds with multiple stereogenic centers in a single synthetic operation [20].

Functionalization MethodStereoselectivityEnantioselectivityDiastereoselectivity
Sodium borohydride reductionβ-SelectiveNot applicable>95:5
Chiral phosphoric acid catalysisHigh85-94% ee>90:10
Organocatalytic cascadeExcellent88-96% ee>95:5
Transition metal catalysisGood78-89% ee>85:15

Thermodynamic Stability Analysis

The thermodynamic stability of (25R)-Spirosta-1,4-dien-3-one is primarily governed by its conjugated 1,4-diene system and the rigid steroid backbone structure. The compound exhibits enhanced stability due to several structural features that contribute to its lower ground state energy [1] [2].

The 1,4-diene conjugation system in (25R)-Spirosta-1,4-dien-3-one creates extended π-electron delocalization across the A-ring of the steroid framework. This conjugation leads to resonance stabilization, where the π-electrons are distributed across multiple molecular orbitals, resulting in a more stable electronic configuration compared to isolated double bonds [1] [2]. The conjugated system exhibits approximately 3.6 kcal/mol greater stability than non-conjugated analogues, as evidenced by hydrogenation studies of similar conjugated steroid systems [2].

The conformational analysis reveals that the rigid steroid backbone provides structural stability through restricted rotational freedom. Molecular dynamics simulations of related steroid compounds demonstrate that the six-membered rings (A, B, and C) in steroid systems exhibit limited conformational flexibility, particularly in ring A where the conjugated system is located [3] [4]. This conformational rigidity contributes to the overall thermodynamic stability by reducing the number of accessible high-energy conformations.

Thermal stability analysis indicates that (25R)-Spirosta-1,4-dien-3-one possesses a high boiling point of 530.43°C and a flash point of 267.142°C [5]. These elevated thermal properties reflect the compound's ability to maintain structural integrity under elevated temperatures, which is characteristic of thermodynamically stable organic compounds.

Conjugated SystemStability FactorEnergy ImpactReference
1,4-Diene conjugationExtended π-electron delocalizationLowered ground state energy [1] [2]
Resonance stabilizationMultiple resonance formsIncreased thermodynamic stability [1] [2]
Conformational stabilityRigid steroid backboneReduced conformational flexibility [3] [4]
Thermal stabilityHigh boiling point (530.43°C)High thermal decomposition temperature [5]

Solubility and Partition Coefficients

The solubility profile of (25R)-Spirosta-1,4-dien-3-one reflects its strongly hydrophobic character, with a high logarithmic partition coefficient (LogP) of 5.69810, indicating pronounced lipophilicity [5]. This high LogP value places the compound in the category of highly lipophilic molecules, which significantly influences its solubility behavior in various solvent systems.

Aqueous solubility is extremely limited, with water solubility reported at approximately 0.7 ng/mL [6]. This poor aqueous solubility is attributed to the compound's hydrophobic steroid backbone and the lack of polar functional groups that would facilitate hydrogen bonding with water molecules. The polar surface area (PSA) of 35.53 Ų further supports this hydrophobic character [5].

In contrast, the compound exhibits good solubility in non-polar organic solvents. Chloroform provides excellent solubility at approximately 30 mg/mL [7], while dichloromethane also demonstrates good solubilization properties [6]. The high solubility in these non-polar solvents is consistent with the compound's lipophilic nature and the ability of these solvents to interact favorably with the hydrophobic steroid framework.

Polar aprotic solvents show variable solubility characteristics. Dimethyl formamide (DMF) provides limited solubility at approximately 1 mg/mL [7], while dimethyl sulfoxide (DMSO) shows insolubility [8]. Surprisingly, the compound is reported as insoluble in ethanol [8], which may be due to the specific conditions tested or the concentration limits defined in the study.

The partition coefficient data indicates that (25R)-Spirosta-1,4-dien-3-one will preferentially partition into lipophilic phases, making it suitable for applications requiring membrane permeability or lipid-based formulations. This partitioning behavior is critical for understanding the compound's bioavailability and distribution properties.

Solvent/MediumSolubility/Partition ValuePolarity ClassificationReference
Water~0.7 ng/mLPolar (hydrophilic) [6]
EthanolInsoluble (<1 mg/mL)Polar [8]
MethanolSolublePolar [6]
Chloroform~30 mg/mLNon-polar (lipophilic) [7]
DichloromethaneGood solubilityNon-polar [6]
Dimethyl formamide~1 mg/mLPolar aprotic [7]
DMSOInsolublePolar aprotic [8]
n-Octanol/PBS (LogP)5.69810Lipophilic measure [5]

Tautomeric and Conformational Dynamics

The tautomeric behavior of (25R)-Spirosta-1,4-dien-3-one is influenced by the α,β-unsaturated ketone system present in the molecule. The compound exists primarily in the keto form under normal conditions, with the enol tautomer being significantly less stable due to the lack of additional stabilizing factors such as intramolecular hydrogen bonding [9].

Conformational dynamics studies using molecular dynamics simulations reveal that the steroid backbone exhibits limited flexibility, particularly in the A-ring region where the conjugated system is located [3] [4]. The six-membered rings (A, B, and C) predominantly adopt chair conformations, with occasional transitions to boat or twist forms. Ring A, containing the conjugated 1,4-diene system, shows reduced conformational flexibility compared to non-conjugated analogues due to the planar requirements of the π-electron system.

The spiro junction at C-22 introduces conformational constraints that limit the rotational freedom of the F-ring (tetrahydrofuran) and E-ring (tetrahydropyran) components of the spiroketal system. This rigid spiro architecture contributes to the overall conformational stability of the molecule [10].

Temperature-dependent conformational analysis indicates that elevated temperatures (above 400 K) can induce conformational transitions, particularly in the flexible regions of the molecule. However, the conjugated A-ring system maintains its planar geometry even under elevated thermal conditions, reflecting the stability of the aromatic character [3].

The conformational preferences of (25R)-Spirosta-1,4-dien-3-one are further influenced by potential intramolecular interactions, including C-H···π interactions between the steroid rings and weak hydrogen bonding interactions involving the ketone oxygen [10]. These interactions contribute to the preferred conformational states and influence the compound's overall stability.

Reactivity Profile with Electrophilic Agents

The reactivity of (25R)-Spirosta-1,4-dien-3-one toward electrophilic agents is primarily governed by the conjugated 1,4-diene system and the α,β-unsaturated ketone functionality. The electron-rich double bonds serve as nucleophilic centers that readily undergo electrophilic attack [11].

Epoxidation reactions with m-chloroperoxybenzoic acid (mCPBA) demonstrate high reactivity, with the compound undergoing selective epoxidation at the double bond positions. The reaction proceeds through stereoselective pathways, with the electrophilic reagent approaching from the less hindered face of the molecule [11]. The presence of the ketone group in conjugation with the double bond system can influence the regioselectivity of epoxidation, favoring attack at specific positions within the conjugated system.

Hydrogen peroxide in the presence of base (H₂O₂/NaOH) shows selective reactivity toward the 1,2-double bond, providing a method for regioselective functionalization [11]. This selectivity is attributed to the electronic effects of the conjugated system, which activates specific positions for electrophilic attack while deactivating others through resonance effects.

Oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) represents another important reactivity pattern, where the compound can undergo further oxidation to extend the conjugated system [11]. This reaction pathway is particularly relevant for the synthesis of more highly conjugated derivatives with altered electronic properties.

The α,β-unsaturated ketone system also participates in Michael addition reactions with various nucleophiles, although this reactivity is moderated by the steric environment around the reaction center. The conjugated system can undergo 1,2-addition or 1,4-addition depending on the nature of the nucleophile and reaction conditions [11].

Electrophilic halogenation reactions can occur at the activated positions of the conjugated system, with the regioselectivity determined by the electronic distribution within the π-system. The steroid backbone provides steric constraints that influence the stereochemical outcome of these reactions [11].

Electrophilic AgentReaction SiteProduct TypeReactivity LevelReference
m-Chloroperoxybenzoic acid (mCPBA)Double bonds (preferential)Epoxide formationHigh [11]
Hydrogen peroxide (H₂O₂)/NaOH1,2-double bond (selective)Selective epoxidationModerate (selective) [11]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dehydrogenation reactionsExtended conjugationHigh [11]
Oxidation reagentsConjugated systemOxidized derivativesVariable [11]
Electrophilic epoxidationα,β-unsaturated ketoneStereochemical controlStereoselective [11]

The overall reactivity profile indicates that (25R)-Spirosta-1,4-dien-3-one is a versatile substrate for electrophilic transformations, with the conjugated system providing multiple reactive sites for selective functionalization. The steroid framework provides both electronic activation through conjugation and steric control through its rigid three-dimensional structure, making it an attractive scaffold for synthetic modifications.

PropertyValueSource Citation
Molecular FormulaC27H38O3 [5]
Molecular Weight (g/mol)410.59 [5]
CAS Number2137-22-6 [5]
Density (g/cm³)1.128 [5]
Boiling Point (°C)530.43 [5]
Flash Point (°C)267.142 [5]
LogP (partition coefficient)5.69810 [5]
Polar Surface Area (PSA) (Ų)35.53 [5]
Vapor Pressure (mmHg at 25°C)0 (negligible) [5]
Melting Point (°C)Not available [5]
Solubility in Water (ng/mL)~0.7 [6]
Solubility in Ethanol (mg/mL)Insoluble [8]
Solubility in Chloroform (mg/mL)~30 [7]
Solubility in DMSOInsoluble [8]

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

410.28209507 g/mol

Monoisotopic Mass

410.28209507 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types